N-(2-Methylphenyl)benzamide
Overview
Description
N-(2-Methylphenyl)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a 2-methylphenyl group
Mechanism of Action
Target of Action
N-(2-Methylphenyl)benzamide, also known as BENZO-o-TOLUIDIDE, is a complex compound that interacts with various targets. It has been found to be an allosteric activator of human glucokinase , a key enzyme in glucose metabolism. This enzyme plays a crucial role in maintaining glucose homeostasis, making it a significant target for the treatment of type-2 diabetes .
Mode of Action
This compound interacts with its targets through a variety of mechanisms. As an allosteric activator of human glucokinase, it binds to an allosteric site on the enzyme, enhancing its catalytic action . This interaction results in an increase in the enzyme’s activity, leading to improved glucose metabolism .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glucose metabolic pathway. By enhancing the activity of glucokinase, this compound increases the rate of glucose metabolism, helping to maintain glucose homeostasis . This can have downstream effects on other metabolic pathways, potentially influencing processes such as insulin secretion and glycogen synthesis .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would likely impact its bioavailability, efficacy, and potential side effects .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its impact on glucose metabolism. By enhancing the activity of glucokinase, it can help to regulate blood glucose levels, potentially offering benefits for the management of type-2 diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methylphenyl)benzamide can be achieved through several methods. One common approach involves the reaction of 2-methylbenzoic acid with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity, with additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions: N-(2-Methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 2-methylbenzoic acid.
Reduction: Formation of N-(2-Methylphenyl)amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-Methylphenyl)benzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-(2-Methylphenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
N-(2-Methylphenyl)propionamide: Similar structure but with a propionamide group instead of a benzamide group.
Uniqueness: N-(2-Methylphenyl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methyl group on the phenyl ring can affect the compound’s steric and electronic properties, leading to distinct interactions with molecular targets compared to other benzamide derivatives .
Properties
IUPAC Name |
N-(2-methylphenyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-11-7-5-6-10-13(11)15-14(16)12-8-3-2-4-9-12/h2-10H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSASAHDKONAXQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00207113 | |
Record name | 2'-Methylbenzanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00207113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
584-70-3 | |
Record name | 2′-Methylbenzanilide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=584-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Methylbenzanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584703 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-o-Tolylbenzamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17585 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2'-Methylbenzanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00207113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-methylbenzanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.676 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of N-(2-Methylphenyl)benzamide and its derivatives?
A1: this compound derivatives consistently exhibit a central amide group (-NH-C(=O)-) connecting two aromatic rings: a benzamide ring and a 2-methylphenyl ring. [, , , ] These studies reveal several common structural motifs:
- Twisting of the amide group: The amide group is not coplanar with either aromatic ring, displaying varying degrees of twisting. This twisting is influenced by the substituents on the aromatic rings. [, ]
- Influence of substituents: The presence and position of substituents like chlorine or methyl groups on the aromatic rings significantly influence the dihedral angle between the rings and the overall molecular conformation. [, , , ]
- Intermolecular interactions: N-H⋯O hydrogen bonds are consistently observed, contributing to the crystal packing of these compounds. These hydrogen bonds often link molecules into chains or other supramolecular arrangements. [, , , ]
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